2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is an organic compound that features a bromine atom and a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring. This compound is of interest in organic synthesis due to its unique reactivity and the protective role of the TBDMS group, which can be selectively removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol typically involves the protection of the hydroxyl group of 2-bromo-4-hydroxyphenol with a TBDMS group. This can be achieved by reacting 2-bromo-4-hydroxyphenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride in tetrahydrofuran).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Acidic conditions (e.g., acetic acid/water mixture) or fluoride ions (e.g., tetra-n-butylammonium fluoride in tetrahydrofuran).
Major Products Formed
Substitution: Formation of 2-substituted-4-((tert-butyldimethylsilyl)oxy)phenol derivatives.
Deprotection: Formation of 2-bromo-4-hydroxyphenol.
Scientific Research Applications
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The TBDMS group is used to protect hydroxyl groups during multi-step synthetic processes.
Pharmaceutical Research: Potential use in the synthesis of bioactive compounds and drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol primarily involves the reactivity of the bromine atom and the protective role of the TBDMS group. The bromine atom can participate in substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-hydroxyphenol: Lacks the TBDMS protecting group, making it more reactive.
4-((tert-butyldimethylsilyl)oxy)phenol: Lacks the bromine atom, limiting its reactivity in substitution reactions.
Uniqueness
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is unique due to the presence of both the bromine atom and the TBDMS protecting group. This combination allows for selective reactions and protection of the hydroxyl group, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-[tert-butyl(dimethyl)silyl]oxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2Si/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSSKKXPDVOAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.